molecular formula C4H10O5 B1591634 Ethane-1,2-diol;2-hydroxyacetic acid CAS No. 39927-08-7

Ethane-1,2-diol;2-hydroxyacetic acid

Cat. No. B1591634
Key on ui cas rn: 39927-08-7
M. Wt: 138.12 g/mol
InChI Key: SZUIEBOFAKRNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026289B2

Procedure details

10 g of polyethylene glycol (Mw ˜400, 10.0 g) in acetone (400 mL) was cooled to 15° C. and Jones reagent was added [(43 mL), prepared from 5.18 mL H2SO4, 5 g of CrO3 and 38 mL H2O]. The mixture was stirred at room temperature for 12 h. The acetone was removed under vacuum, the slurry dissolved in CH2Cl2 (150 mL) and washed with saturated NaCl solution (1×100 mL). The CH2Cl2 layer was dried (anhydrous MgSO4) and solvents removed to obtain corresponding poly(ethylene glycol) bis(carboxymethyl) ether (Mw ˜400) as an oil (9.35 g). IR, neat, 1739 cm−1, C═O stretch of carboxylic acid, 3436 cm−1 Broad O′H stretch.
[Compound]
Name
polyethylene glycol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.18 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:4])=[O:3].[OH:5]S(O)(=O)=O.[O:10]=[Cr](=O)=O.OS(O)(=O)=O.[OH2:19]>CC(C)=O>[CH2:4]([OH:5])[CH2:2][OH:3].[CH2:4]([OH:10])[C:2]([OH:3])=[O:19] |f:0.1.2,6.7|

Inputs

Step One
Name
polyethylene glycol
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
5.18 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
CrO3
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
38 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the slurry dissolved in CH2Cl2 (150 mL)
WASH
Type
WASH
Details
washed with saturated NaCl solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried (anhydrous MgSO4) and solvents
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CO)O.C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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